molecular formula C18H16N2O3S B6076834 Ethyl 4-[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]-3-oxobutanoate

Ethyl 4-[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]-3-oxobutanoate

Cat. No.: B6076834
M. Wt: 340.4 g/mol
InChI Key: PSRXLGGVLAVANJ-UHFFFAOYSA-N
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Description

Ethyl 4-[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]-3-oxobutanoate is a complex organic compound that features a pyridine ring substituted with a cyano group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]-3-oxobutanoate typically involves multi-step organic reactions. One common method includes the reaction of 3-cyano-6-phenylpyridine-2-thiol with ethyl 3-oxobutanoate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol or dimethylformamide. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various ester or amide derivatives.

Scientific Research Applications

Ethyl 4-[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]-3-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]-3-oxobutanoate involves its interaction with specific molecular targets. The cyano group and the phenylpyridine moiety can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]propanoate
  • Ethyl 4-[(3-cyano-6-(2,4-dimethylphenyl)pyridin-2-yl)sulfanyl]-3-oxobutanoate

Uniqueness

Ethyl 4-[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]-3-oxobutanoate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a cyano group, phenyl group, and ethyl ester makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

ethyl 4-(3-cyano-6-phenylpyridin-2-yl)sulfanyl-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-2-23-17(22)10-15(21)12-24-18-14(11-19)8-9-16(20-18)13-6-4-3-5-7-13/h3-9H,2,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRXLGGVLAVANJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CSC1=C(C=CC(=N1)C2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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